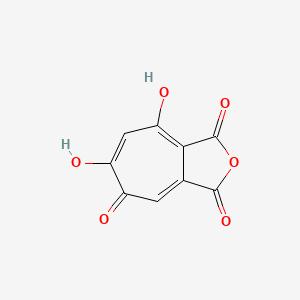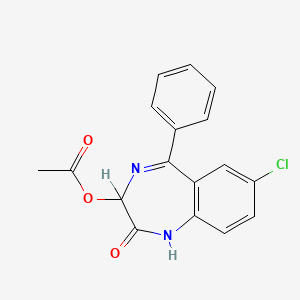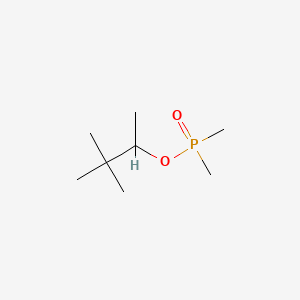![molecular formula C11H22Cl2N3O4PS B1208927 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid CAS No. 111606-88-3](/img/structure/B1208927.png)
2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid typically involves multiple steps, starting with the preparation of bis(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with other reagents to introduce the phosphoryl and thiazinane groups. The reaction conditions often require controlled temperatures and the use of solvents like chloroform to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is typically purified through crystallization or other separation techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound can introduce alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can disrupt the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(2-chloroethyl) derivatives and related phosphoryl-containing compounds. Examples include:
- Bis(2-chloroethyl)amine hydrochloride
- N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide
- Tris(2-chloroethyl)amine hydrochloride .
Uniqueness
What sets 2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid apart is its unique combination of functional groups and its thiazinane ring structure.
Properties
CAS No. |
111606-88-3 |
|---|---|
Molecular Formula |
C11H22Cl2N3O4PS |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[2-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxyethyl]-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C11H22Cl2N3O4PS/c12-3-5-16(6-4-13)21(14,19)20-7-1-10-15-9(11(17)18)2-8-22-10/h9-10,15H,1-8H2,(H2,14,19)(H,17,18) |
InChI Key |
HGLRIYIVJRXBQM-UHFFFAOYSA-N |
SMILES |
C1CSC(NC1C(=O)O)CCOP(=O)(N)N(CCCl)CCCl |
Canonical SMILES |
C1CSC(NC1C(=O)O)CCOP(=O)(N)N(CCCl)CCCl |
Synonyms |
NSC 612567 NSC-612567 perhydrothiazinylethyl N-mustard phosphoramide este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















